molecular formula C19H14O2 B14002410 3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one CAS No. 87937-63-1

3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one

Cat. No.: B14002410
CAS No.: 87937-63-1
M. Wt: 274.3 g/mol
InChI Key: LIUXHLOQAUHVBX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho[1,2-b]pyran-2-one, 5,6-dihydro-3-phenyl- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of α-naphthol with ethyl acetoacetate in the presence of sulfuric acid . Another approach includes heating 4-methoxy-1-naphthol with a 1,1-diarylprop-2-yn-1-ol to yield the desired naphthopyran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho[1,2-b]pyran-2-one, 5,6-dihydro-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products

Mechanism of Action

The mechanism of action of 2H-Naphtho[1,2-b]pyran-2-one, 5,6-dihydro-3-phenyl- involves its ability to undergo reversible photochromic reactions. Upon exposure to light, the compound undergoes a ring-opening reaction to form intensely colored merocyanine dyes . This photochromic behavior is harnessed in applications such as molecular switches and smart materials. Additionally, its derivatives can inhibit NAD±dependent histone deacetylase activity, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Naphtho[1,2-b]pyran-2-one, 5,6-dihydro-3-phenyl- stands out due to its specific photochromic properties and potential as a molecular switch. Its ability to undergo reversible photochromic reactions with high efficiency makes it a valuable compound in the development of smart materials and advanced research applications .

Properties

CAS No.

87937-63-1

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

3-phenyl-5,6-dihydrobenzo[h]chromen-2-one

InChI

InChI=1S/C19H14O2/c20-19-17(13-6-2-1-3-7-13)12-15-11-10-14-8-4-5-9-16(14)18(15)21-19/h1-9,12H,10-11H2

InChI Key

LIUXHLOQAUHVBX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)OC(=O)C(=C2)C4=CC=CC=C4

Origin of Product

United States

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